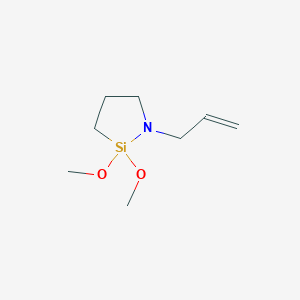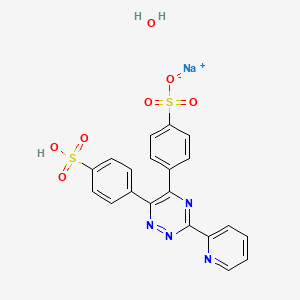
2,5-二羟基肉桂酸
描述
2,5-Dihydroxycinnamic acid is a derivative of hydroxycinnamic acid. It is an isomer of caffeic acid . The IUPAC name for this compound is (2E)-3-(2,5-Dihydroxyphenyl)prop-2-enoic acid .
Synthesis Analysis
2,5-Dihydroxycinnamic acid is produced by Elbs persulfate oxidation of o-coumaric acid . More details about the synthesis process can be found in the literature .Molecular Structure Analysis
The molecular formula of 2,5-Dihydroxycinnamic acid is C9H8O4 . The average mass is 180.157 Da and the monoisotopic mass is 180.042252 Da .Chemical Reactions Analysis
While specific chemical reactions involving 2,5-Dihydroxycinnamic acid are not detailed in the search results, it’s known that this compound is produced by Elbs persulfate oxidation of o-coumaric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Dihydroxycinnamic acid include its molecular formula (C9H8O4), average mass (180.157 g/mol), and monoisotopic mass (180.042252 Da) .科学研究应用
抗氧化和抗炎特性
2,5-二羟基肉桂酸是一种羟基肉桂酸,具有显着的抗氧化特性。已发现它能抑制脂质过氧化,并表现出类似于其他羟基肉桂酸(如咖啡酸(3,4-二羟基肉桂酸))的活性,如清除 ABTS(+) 和 DPPH 自由基、还原能力和螯合亚铁离子金属 (Gülçin, 2006)。已证明 2,5-二羟基肉桂酸的衍生物,如其他羟基肉桂酸,也具有显着的抗炎作用 (Zhang et al., 2015)。
神经保护作用
包括 2,5-二羟基肉桂酸在内的羟基肉桂酸已证明具有神经保护作用。它们抑制淀粉样蛋白 β 的聚集,这是阿尔茨海默病的一个关键特征,并减弱这些蛋白质诱导的细胞毒性,表明在神经退行性疾病中具有潜在应用 (Hao et al., 2020)。
癌症预防和治疗
2,5-二羟基肉桂酸类似物已显示出在癌症预防和治疗中的潜力。它们抑制关键酶(如 5-脂氧合酶),参与白三烯的生物合成,而白三烯与炎症和肿瘤生长有关。研究表明,这些类似物诱导癌细胞凋亡,并可能损害自噬通量,特别是在肾癌细胞中 (Selka et al., 2019)。
抗氧化机制和稳定性
2,5-二羟基肉桂酸的抗氧化机制涉及通过各种途径抑制氧化应激。这包括清除自由基和螯合金属离子,有助于其作为抗氧化剂的稳定性和有效性 (Khan et al., 2016)。
作用机制
Target of Action
2,5-Dihydroxycinnamic acid, a hydroxycinnamic acid derivative , primarily targets receptor protein-tyrosine kinase (EC 2.7.10.1) . This enzyme plays a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle regulation .
Mode of Action
As an inhibitor of receptor protein-tyrosine kinase, 2,5-Dihydroxycinnamic acid interferes with the action of this enzyme . By inhibiting the kinase activity, it can prevent the phosphorylation of tyrosine residues in proteins, a key step in signal transduction pathways. This can lead to changes in cellular processes controlled by these pathways .
Biochemical Pathways
Given its role as a protein-tyrosine kinase inhibitor, it likely impacts pathways involving tyrosine phosphorylation . These pathways can include those related to cell growth and differentiation, metabolism, and cell cycle regulation .
Pharmacokinetics
Like other hydroxycinnamic acids, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The molecular and cellular effects of 2,5-Dihydroxycinnamic acid’s action are likely to be diverse, given the wide range of processes regulated by protein-tyrosine kinases. Potential effects could include changes in cell growth and differentiation, alterations in metabolic processes, and impacts on cell cycle regulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dihydroxycinnamic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target
属性
IUPAC Name |
(E)-3-(2,5-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIPYOZBOMUUCA-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030505 | |
| Record name | 2,5-Dihydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38489-67-7, 636-01-1 | |
| Record name | 2,5-Dihydroxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dihydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIHYDROXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EHK92QE99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6593518.png)


![(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6593535.png)







![Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-](/img/structure/B6593592.png)